(4-Butyl-phenyl)-propynoic acid
Description
Properties
Molecular Formula |
C13H14O2 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-(4-butylphenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C13H14O2/c1-2-3-4-11-5-7-12(8-6-11)9-10-13(14)15/h5-8H,2-4H2,1H3,(H,14,15) |
InChI Key |
IXKONDAHYSPCQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C#CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Sonogashira Coupling Followed by Carboxylation
- Step 1: Preparation of 4-butylphenyl halide (usually bromide or iodide) as the aryl coupling partner.
- Step 2: Sonogashira cross-coupling with a terminal alkyne equivalent (e.g., ethynyltrimethylsilane or acetylene gas) in the presence of palladium catalyst and copper co-catalyst under inert atmosphere.
- Step 3: Deprotection of the alkyne if protected (e.g., removal of TMS group).
- Step 4: Carboxylation of the terminal alkyne to introduce the propynoic acid moiety, often via lithiation followed by carbon dioxide quenching.
Detailed Synthetic Procedure Example
A representative synthetic route based on literature methods (adapted from analogous syntheses of aryl-propynoic acids and ibuprofen-related compounds) is as follows:
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-Butylbromobenzene, Pd(PPh3)2Cl2, CuI, Et3N, terminal alkyne | Sonogashira coupling to form 4-butylphenylacetylene | 75-85 | Inert atmosphere, mild heating (50-80°C) |
| 2 | n-BuLi, dry THF, -78°C, then CO2 (dry ice) | Lithiation of alkyne followed by carboxylation | 60-70 | Quench with acid to yield propynoic acid |
| 3 | Acidic workup (HCl aq.) | Protonation to obtain (4-Butyl-phenyl)-propynoic acid | Quantitative | Purification by recrystallization or chromatography |
Analytical and Purification Considerations
- Purity assessment: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to verify purity and structure.
- Impurity control: Side products such as homocoupled alkynes or over-reduced species can form; careful control of reaction stoichiometry and atmosphere is essential.
- Isolation: Acid-base extraction followed by recrystallization or column chromatography is typical to isolate the pure acid.
Research Findings and Comparative Analysis
- The Sonogashira coupling approach is favored for its efficiency and functional group tolerance, especially when preparing substituted phenyl alkynes.
- Carboxylation of terminal alkynes via lithiation and CO2 quenching is a well-established method for introducing propynoic acid groups.
- Alternative methods such as direct alkynylation of carbonyl precursors are less common but can be utilized depending on available starting materials.
- Industrially relevant syntheses of related compounds (e.g., ibuprofen analogs) demonstrate the feasibility of multi-step syntheses involving Grignard reagents and palladium-catalyzed coupling, supporting the applicability of these methods to (4-Butyl-phenyl)-propynoic acid.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sonogashira coupling + Carboxylation | Pd catalyst, CuI, Et3N, n-BuLi, CO2 | High selectivity, mild conditions | Requires inert atmosphere, sensitive reagents |
| Direct alkynylation of carbonyls | Ethynyl Grignard or lithium acetylide | Fewer steps if starting from aldehydes | Limited substrate scope |
| Grignard reagent carboxylation | Mg, 4-butylbromobenzene, CO2 | Scalable, robust | Moisture sensitive, multi-step |
Chemical Reactions Analysis
Types of Reactions: (4-Butyl-phenyl)-propynoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The propynoic acid group can be reduced to form corresponding alkenes or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination with chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones or hydroxy derivatives.
Reduction: Alkenes or alkanes.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
(4-Butyl-phenyl)-propynoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Butyl-phenyl)-propynoic acid involves its interaction with specific molecular targets. The propynoic acid moiety can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The phenyl ring can facilitate binding to hydrophobic pockets within biological macromolecules, enhancing specificity and potency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
*Calculated based on formula.
Key Observations :
- Electron-Withdrawing Effects: The triple bond in propynoic acid derivatives enhances reactivity in DA reactions compared to saturated analogues like 4-hydroxyphenylpropionic acid .
- Biological Activity: Propynoic acid and its derivatives (e.g., ethyl 2-butynoate) inhibit methanogenesis in ruminants, but (4-butyl-phenyl)-propynoic acid’s efficacy and toxicity profile remain understudied compared to its parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
